Potassium 2-benzyloxyethoxymethyltrifluoroborate
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Overview
Description
Potassium 2-benzyloxyethoxymethyltrifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds have gained significant attention due to their unique properties, such as being air and moisture stable, making them easier to handle compared to other boron-based reagents .
Preparation Methods
The synthesis of Potassium 2-benzyloxyethoxymethyltrifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). This method is efficient and provides a stable product that can be used in various applications . Industrial production methods often employ continuous-flow chemistry to scale up the synthesis, ensuring consistent quality and yield .
Chemical Reactions Analysis
Potassium 2-benzyloxyethoxymethyltrifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Scientific Research Applications
Potassium 2-benzyloxyethoxymethyltrifluoroborate has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential use in biological systems, including as probes for studying biochemical pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Potassium 2-benzyloxyethoxymethyltrifluoroborate in cross-coupling reactions involves the formation of a boronate complex, which then undergoes transmetalation with a palladium catalyst. This process forms a new carbon-carbon bond, which is crucial in the synthesis of various organic compounds . The trifluoroborate group acts as a stable, yet reactive, intermediate that facilitates these transformations.
Comparison with Similar Compounds
Compared to other boron-based reagents, Potassium 2-benzyloxyethoxymethyltrifluoroborate offers several advantages:
Stability: It is more stable in air and moisture compared to boronic acids and boronate esters.
Ease of Handling: Its solid, crystalline form makes it easier to handle and store.
Similar compounds include:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium alkyltrifluoroborates
These compounds share similar stability and reactivity profiles but differ in their specific applications and reactivity patterns .
Properties
IUPAC Name |
potassium;trifluoro(2-phenylmethoxyethoxymethyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3O2.K/c12-11(13,14)9-16-7-6-15-8-10-4-2-1-3-5-10;/h1-5H,6-9H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICKOWGKOAHMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCCOCC1=CC=CC=C1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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